(2R)-2-(3,5-difluorophenyl)piperidine
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Overview
Description
(2R)-2-(3,5-difluorophenyl)piperidine: is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,5-difluorophenyl)piperidine typically involves the reaction of a piperidine derivative with a difluorophenyl compound. One common method includes the use of a Grignard reagent, where the piperidine ring is reacted with a 3,5-difluorophenyl magnesium bromide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(3,5-difluorophenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-2-(3,5-difluorophenyl)piperidine is used as a building block for the synthesis of more complex molecules.
Biology: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound a valuable intermediate in drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of (2R)-2-(3,5-difluorophenyl)piperidine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
- (S)-3-(3,4-difluorophenyl)piperidine
- ®-3-(3,4-difluorophenyl)piperidine
- N-(3,5-difluorophenyl)piperidine-3-sulfonamide
Comparison: Compared to its analogs, (2R)-2-(3,5-difluorophenyl)piperidine exhibits unique reactivity due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties and its interaction with biological targets. The presence of the piperidine ring also contributes to its distinct chemical behavior, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13F2N |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(2R)-2-(3,5-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m1/s1 |
InChI Key |
SDDKKMYWKCKZGJ-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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